Propane-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Propane-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Sulfonated Building Block
Propane-2-sulfonic acid, a structurally simple yet chemically significant organosulfur compound, has garnered increasing interest within the scientific community. Its unique combination of a sulfonic acid moiety and an isopropyl group imparts distinct physicochemical properties that are being leveraged in diverse applications, from analytical chemistry to the synthesis of novel therapeutic agents. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of propane-2-sulfonic acid, its properties, synthesis, and potential applications, thereby empowering its effective utilization in pioneering research and development endeavors.
Core Identification and Chemical Profile
Propane-2-sulfonic acid is formally recognized by the Chemical Abstracts Service (CAS) with the registry number 14159-48-9 [1]. It is crucial to distinguish the free acid from its commonly used sodium salt, 2-propanesulfonic acid sodium salt, which has the CAS number 5399-58-6[2][3].
Synonyms and Nomenclature
In scientific literature and chemical databases, propane-2-sulfonic acid is referred to by several synonyms, which are essential to recognize for comprehensive literature searches. These include:
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2-Propanesulfonic acid[1]
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Isopropanesulfonic acid[1]
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Isopropylsulfonic acid[1]
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1-Methylethanesulfonic acid[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of propane-2-sulfonic acid is fundamental to its application in experimental design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₃S | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Appearance | Not explicitly stated for the free acid, but likely a liquid or low-melting solid. The sodium salt is a white crystalline powder.[2] | N/A |
| Solubility | The sodium salt is water-soluble. The free acid is expected to be soluble in water and polar organic solvents.[2] | N/A |
| Acidity (pKa) | As a sulfonic acid, it is a strong acid. | General chemical knowledge |
Synthesis and Manufacturing
Nucleophilic Substitution of Isopropyl Halides
A common method for preparing sulfonic acids is the reaction of an alkyl halide with a sulfite salt, followed by acidification.
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Step 1: Sulfonation. The reaction of isopropyl bromide with sodium sulfite in an aqueous or aqueous-alcoholic solution would yield sodium propane-2-sulfonate. This is a classic nucleophilic substitution reaction where the sulfite anion displaces the bromide ion.
(CH₃)₂CHBr + Na₂SO₃ → (CH₃)₂CHSO₃Na + NaBr
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Step 2: Acidification. The resulting sodium propane-2-sulfonate is then acidified with a strong acid, such as hydrochloric acid, followed by purification to isolate the free propane-2-sulfonic acid. Ion exchange chromatography is a common method for purifying sulfonic acids from inorganic salts[4][5].
Oxidation of 2-Propanethiol
Another viable route is the strong oxidation of the corresponding thiol.
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Reaction. 2-Propanethiol can be oxidized using strong oxidizing agents like hydrogen peroxide, nitric acid, or potassium permanganate to yield propane-2-sulfonic acid. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfonic acid without significant side-product formation.
(CH₃)₂CHSH + [O] → (CH₃)₂CHSO₃H
Applications in Research and Drug Development
The sulfonic acid group is a key structural motif in many pharmaceutical compounds, valued for its ability to increase water solubility and act as a strong acid. While direct applications of propane-2-sulfonic acid in marketed drugs are not prominent, its derivatives and use as a research tool are noteworthy.
As a Building Block in Medicinal Chemistry
The isopropylsulfonate moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. A notable example is propane-2-sulfonic acid octadec-9-enyl-amide (N15) , a novel dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ). This compound has demonstrated anti-inflammatory effects in preclinical models of neuroinflammation, suggesting its potential as a therapeutic agent for neuroinflammatory diseases[6]. The synthesis of such amides would typically involve the conversion of propane-2-sulfonic acid to its corresponding sulfonyl chloride, followed by reaction with an amine.
In Analytical Chemistry
The sodium salt of propane-2-sulfonic acid is utilized as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC)[2][3][7]. In reversed-phase HPLC, ion-pairing agents are added to the mobile phase to enhance the retention of ionic or highly polar analytes on the nonpolar stationary phase. As a cationic ion-pair reagent, it can be used for the analysis of basic compounds[2][7].
Experimental Protocols and Methodologies
Purification of Propane-2-Sulfonic Acid
The purification of sulfonic acids often involves removing inorganic salts and other impurities.
Protocol: Purification by Ion Exchange Chromatography
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Resin Preparation: A strongly acidic cation exchange resin is packed into a column and washed thoroughly with deionized water.
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Sample Loading: An aqueous solution of the crude propane-2-sulfonic acid (containing sodium salts) is loaded onto the column.
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Elution: The column is eluted with deionized water. The sulfonic acid, being an anion, will pass through the column while the sodium cations will be retained by the resin.
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Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by pH measurement or a suitable spectroscopic method) to identify those containing the purified sulfonic acid.
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Solvent Removal: The water is removed from the purified fractions by evaporation under reduced pressure or by lyophilization to yield the pure propane-2-sulfonic acid.
This method is effective for separating sulfonic acids from metal cations[4].
Analytical Characterization
Spectroscopic Data:
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¹³C NMR: The ¹³C NMR spectrum of propane-2-sulfonic acid has been reported in the literature[1]. The expected spectrum would show two signals corresponding to the methyl carbons and the methine carbon.
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Mass Spectrometry (LC-MS): PubChem provides LC-MS data for propane-2-sulfonic acid, showing a precursor ion at m/z 123.0113 ([M-H]⁻)[1].
Safety, Handling, and Toxicology
Propane-2-sulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
While specific toxicological data for propane-2-sulfonic acid is limited, short-chain alkyl sulfonates are generally considered to have low toxicity[10]. However, due to its acidic nature, it is expected to be corrosive and can cause severe skin and eye irritation. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound. The toxicological profile of related linear alkylbenzene sulfonates (LAS) indicates they are not genotoxic and do not cause reproductive or developmental toxicity[11].
Conclusion and Future Outlook
Propane-2-sulfonic acid is a valuable chemical entity with established and emerging applications. Its role as a building block in the synthesis of pharmacologically active molecules, such as the PPARα/γ dual agonist N15, highlights its potential in drug discovery. Furthermore, its utility as an ion-pair reagent in analytical chromatography underscores its importance as a research tool. As the demand for novel chemical scaffolds in drug development continues to grow, it is anticipated that propane-2-sulfonic acid and its derivatives will find broader applications. Further research into efficient and scalable synthesis protocols, as well as a more comprehensive evaluation of its toxicological profile, will be crucial in unlocking the full potential of this versatile compound.
References
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PubChem. 2-Propanesulfonic acid. National Center for Biotechnology Information. [Link]
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Loba Chemie. 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471. [Link]
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PubMed. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. [Link]
- Google Patents.
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MDPI. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. [Link]
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ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. [Link]
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Australian Government Department of Health. Linear alkylbenzene sulfonates - Evaluation statement - 14 January 2022. [Link]
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Regulations.gov. Alkylbenzene Sulfonates (ABS) Risk Assessment. [Link]
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